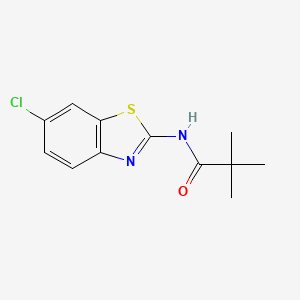

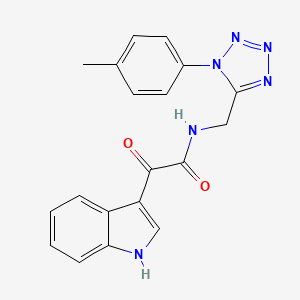

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CDP323, is a small molecule inhibitor that has been developed for the treatment of inflammatory and autoimmune diseases. It is a potent and selective inhibitor of the TLR7 receptor, which plays a key role in the immune response to viral and bacterial infections. CDP323 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of multiple sclerosis and psoriasis.

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in preventing corrosion is attributed to their ability to adsorb onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors. This application is critical for extending the lifespan of metal structures and components in industrial settings (Hu et al., 2016).

Herbicide Development

Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide have been identified as herbicidally active compounds against annual and perennial grasses. They hold potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This application suggests a new group of herbicides with possible benefits for agricultural productivity and management (Viste et al., 1970).

Antimicrobial and Antifungal Activities

Some benzothiazole compounds exhibit significant antimicrobial activities against pathogenic bacteria and Candida species. Their structures, particularly the presence of chloro and methyl substituents on the benzothiazole ring, play a crucial role in their effectiveness, highlighting the potential for developing new antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).

Molecular Studies and Biological Interactions

Research on benzothiazole derivatives extends to understanding their molecular interactions, such as the inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), which is vital for developing new therapeutic agents. These studies involve examining their metabolic stability and efficacy in inhibiting specific cellular pathways, contributing to the field of drug discovery and development (Stec et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the activity of related compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Result of Action

The compound may exhibit anti-inflammatory and analgesic activities by inhibiting the production of prostaglandins . This could potentially reduce inflammation and pain .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKYPNVFFZQMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)

![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)

![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)

![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)